1-Methylpyrimidin-2(1H)-one: Technical Guide to Properties, Synthesis, and Reactivity
1-Methylpyrimidin-2(1H)-one: Technical Guide to Properties, Synthesis, and Reactivity
Executive Summary & Chemical Identity
1-Methylpyrimidin-2(1H)-one (also known as N-methyl-2-pyrimidone) is a critical heterocyclic scaffold in medicinal chemistry and nucleic acid research. Structurally, it represents the simplest N-alkylated lactam of the pyrimidine series, serving as a fundamental model for studying the electronic properties, tautomerism, and photochemistry of biologically relevant nucleobases like cytosine and thymine.
Unlike its O-alkylated isomer (2-methoxypyrimidine), the N-methyl derivative is fixed in the lactam (keto) tautomeric form, making it an essential probe for investigating proton transfer mechanisms and hydrogen bonding patterns in DNA/RNA base pairing.
Core Chemical Data
| Property | Value / Description |
| IUPAC Name | 1-Methylpyrimidin-2(1H)-one |
| Common Synonyms | N-Methyl-2-pyrimidone; 1-Methyl-2-oxopyrimidine |
| CAS Number | 31462-59-6 (Parent generic: 557-01-7 for 2-pyrimidone) |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| Physical State | Hygroscopic solid (white to off-white crystals) |
| Solubility | Highly soluble in water, alcohols, DMSO; sparing in non-polar solvents.[1][2][3][4] |
| pKa (Conjugate Acid) | ~2.2 – 2.5 (Protonation occurs at Oxygen) |
| UV | ~298 nm (in water) |
Synthesis & Preparation Protocols
The synthesis of 1-methylpyrimidin-2(1H)-one requires controlling regioselectivity to favor N-alkylation over O-alkylation. While direct methylation of 2-hydroxypyrimidine yields mixtures, the condensation method is chemically superior for high-purity applications.
Protocol A: Condensation (High Specificity)
This method avoids O-alkylation by constructing the ring from acyclic precursors.
Mechanism: Acid-catalyzed condensation of N-methylurea with 1,1,3,3-tetramethoxypropane (a malonaldehyde equivalent).
Step-by-Step Methodology:
-
Reagents: N-Methylurea (10 mmol), 1,1,3,3-tetramethoxypropane (10 mmol), Ethanol (15 mL), Conc. HCl (1 mL).
-
Reaction: Dissolve N-methylurea in ethanol. Add tetramethoxypropane and HCl.
-
Conditions: Reflux the mixture for 2–4 hours. The solution will turn yellow/orange.
-
Workup: Cool to room temperature. Neutralize with ethanolic KOH or sodium ethoxide to precipitate KCl/NaCl.
-
Isolation: Filter off salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from acetone/ethanol or sublime under high vacuum to yield white needles.
Protocol B: Direct Methylation (Regioselectivity Challenge)
Reagents: 2-Hydroxypyrimidine, Methyl Iodide (MeI), NaOH, Methanol/Water. Note: In basic aqueous media, the pyrimidin-2-one anion is an ambident nucleophile.
-
Soft Electrophiles (MeI): Favor N-alkylation (Thermodynamic control).
-
Hard Electrophiles (MeOTs/Ag salts): Favor O-alkylation (Kinetic control).
Spectroscopic Characterization
The fixed lactam structure results in a distinct NMR signature compared to O-alkylated isomers. The loss of aromatic symmetry (vs. pyrimidine) is evident.
1H NMR Data (DMSO-d₆, 400 MHz)
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling ( | Assignment Logic |
| N-CH₃ | 3.48 | Singlet (3H) | - | Deshielded by adjacent N1 cation character. |
| H-5 | 6.45 | dd / pseudo-t (1H) | Electron-rich C5 ( | |
| H-4 | 8.45 | dd (1H) | Deshielded | |
| H-6 | 8.75 | dd (1H) | Most deshielded due to proximity to N1. |
UV-Vis Spectroscopy
-
Band I (
): 298 nm ( ). -
Solvent Effect: Significant hypsochromic shift (blue shift) in non-polar solvents, indicative of the
transition being obscured or the dipolar ground state being stabilized by polar solvents.
Reactivity & Mechanistic Pathways[5]
Electronic Structure & Aromaticity
1-Methylpyrimidin-2(1H)-one exists as a resonance hybrid. While formally a cyclic amide, it retains significant aromatic character (estimated 20-30% resonance energy of benzene) due to the zwitterionic contribution where the nitrogen lone pair donates into the ring and the oxygen accepts electron density.
Photodimerization (DNA Damage Model)
Upon irradiation with UV light (>300 nm), 1-methylpyrimidin-2(1H)-one undergoes [2+2] cycloaddition. This reaction mimics the formation of thymine dimers in DNA, a primary mechanism of UV-induced mutagenesis.
-
Mechanism: Triplet state excited species (
) reacts with a ground-state molecule. -
Products: Four isomeric cyclobutane dimers (cis-syn, cis-anti, trans-syn, trans-anti). The cis-syn isomer is often favored in concentrated solution or solid-state due to stacking interactions.
-
Reversibility: The dimers can often be monomerized by irradiation at shorter wavelengths (<250 nm).
Nucleophilic Addition
The C4 and C6 positions are electrophilic (vinylogous amide character).
-
Michael-Type Addition: Strong nucleophiles (e.g., organolithiums, hydrides) attack C4 or C6.
-
Chichibabin-Type Amination: Treatment with sodium amide (
) can introduce an amino group, typically at C4, yielding cytosine derivatives.
References
- Synthesis via Condensation: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1962. (Classic text on heterocycle synthesis).
-
Photochemistry: Nishio, T., et al. "Photochemistry of pyrimidin-2(1H)-ones." J. Chem. Soc., Perkin Trans. 1, 1986, 1147. Link
- NMR & Tautomerism: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
-
DNA Damage Models: Eisinger, J., & Lamola, A. A. "The excited-state precursor of the thymine dimer." Biochem. Biophys.[6] Res. Commun., 1967.[6] Link
Sources
- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 2. studylib.net [studylib.net]
- 3. 2(1H)-Pyrimidinone,4-amino-1-methyl | CAS#:1122-47-0 | Chemsrc [chemsrc.com]
- 4. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. ON THE MECHANISM OF THYMINE PHOTODIMERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
